4-(2-Oxopropyl)morpholine-3,5-dione
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Molecules
4-(2-Oxopropyl)morpholine-3,5-dione: is a valuable precursor in the synthesis of morpholine derivatives, which are prominent in many biologically active molecules . The morpholine ring system is a common feature in pharmaceuticals due to its compatibility with various biological targets. This compound can be used to create analogs with potential activities such as analgesic, anti-inflammatory, and anticancer properties.
Development of Pharmacological Agents
The morpholine moiety, present in 4-(2-Oxopropyl)morpholine-3,5-dione , is integral in the design of pharmacological agents . It has been utilized in the development of a wide range of pharmacological profiles, including neuroprotective, antifungal, and anti-tuberculosis agents. Its versatility in drug design is attributed to its ability to improve pharmacokinetic properties.
Catalyst and Ligand Synthesis
This compound is also used in the synthesis of catalysts and ligands for chemical reactions . The morpholine ring can act as a chelating agent, binding to metals and thereby influencing the rate and selectivity of chemical transformations.
Radiolabeled Compound Synthesis
4-(2-Oxopropyl)morpholine-3,5-dione: can be used to synthesize radiolabeled compounds for medical imaging . Morpholine derivatives labeled with radioactive isotopes can serve as tracers in PET scans, aiding in the diagnosis and monitoring of diseases.
properties
IUPAC Name |
4-(2-oxopropyl)morpholine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAPSTUDJZPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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